5-(4-bromophenyl)-2-(ethylthio)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole
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Overview
Description
5-(4-bromophenyl)-2-(ethylthio)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole is a complex organic compound that features a unique combination of bromine, ethylthio, and trifluoromethyl groups attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenyl)-2-(ethylthio)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole typically involves multi-step organic reactions. One common approach is the condensation of 4-bromobenzaldehyde with 3-(trifluoromethyl)aniline to form an intermediate Schiff base, which is then cyclized with ethylthiourea under acidic conditions to yield the desired imidazole derivative. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetonitrile to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
5-(4-bromophenyl)-2-(ethylthio)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as potassium carbonate and solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while substitution of the bromine atom can result in various substituted imidazole derivatives.
Scientific Research Applications
5-(4-bromophenyl)-2-(ethylthio)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(4-bromophenyl)-2-(ethylthio)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole involves its interaction with specific molecular targets. The presence of the bromine, ethylthio, and trifluoromethyl groups can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The imidazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-chlorophenyl)-2-(ethylthio)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole
- 5-(4-fluorophenyl)-2-(ethylthio)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole
- 5-(4-methylphenyl)-2-(ethylthio)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole
Uniqueness
The uniqueness of 5-(4-bromophenyl)-2-(ethylthio)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. The bromine atom, for instance, can enhance the compound’s reactivity in substitution reactions, while the trifluoromethyl group can increase its lipophilicity and metabolic stability. These features make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-(4-bromophenyl)-2-ethylsulfanyl-1-[3-(trifluoromethyl)phenyl]imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrF3N2S/c1-2-25-17-23-11-16(12-6-8-14(19)9-7-12)24(17)15-5-3-4-13(10-15)18(20,21)22/h3-11H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGFYOVAWHWTGDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(N1C2=CC=CC(=C2)C(F)(F)F)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrF3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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